molecular formula C13H23N3O B11749462 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine

Cat. No.: B11749462
M. Wt: 237.34 g/mol
InChI Key: DHFSCNMCONJDPN-UHFFFAOYSA-N
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Description

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic compound with a unique structure that combines a pyrazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the oxolane ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine: shares structural similarities with other pyrazole and oxolane derivatives.

    Pyrazole derivatives: These compounds often exhibit similar reactivity and applications in medicinal chemistry.

    Oxolane derivatives: These compounds are commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The unique combination of the pyrazole and oxolane rings in this compound imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C13H23N3O/c1-10(2)16-11(3)12(8-15-16)7-14-9-13-5-4-6-17-13/h8,10,13-14H,4-7,9H2,1-3H3

InChI Key

DHFSCNMCONJDPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2CCCO2

Origin of Product

United States

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